3-(Diethylamino)propanoic acid

Catalog No.
S1918424
CAS No.
6972-41-4
M.F
C7H15NO2
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethylamino)propanoic acid

CAS Number

6972-41-4

Product Name

3-(Diethylamino)propanoic acid

IUPAC Name

3-(diethylamino)propanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C7H15NO2/c1-3-8(4-2)6-5-7(9)10/h3-6H2,1-2H3,(H,9,10)

InChI Key

DIOYEFVIHLBWJX-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)O

Canonical SMILES

CCN(CC)CCC(=O)O

    Peptide Synthesis

      Scientific Field: Organic chemistry and biochemistry.

      Summary: DEAPA is employed as a reagent in peptide synthesis. It serves as a coupling agent to link amino acids during solid-phase peptide assembly.

      Methods of Application: DEAPA is typically used in solution-phase peptide synthesis or solid-phase peptide synthesis (SPPS). In SPPS, it reacts with the carboxyl group of the C-terminal amino acid, facilitating peptide bond formation.

      Results/Outcomes: Successful peptide synthesis, leading to the production of custom peptides for various research purposes

3-(Diethylamino)propanoic acid is an organic compound with the molecular formula C₇H₁₅NO₂. It is classified as a beta-amino acid, characterized by the presence of a diethylamino group at the third carbon of the propanoic acid chain. The compound features a carboxylic acid functional group and is soluble in water, making it relevant for various chemical and biological applications. Its structure can be represented using the SMILES notation: CCN(CC)CCC(O)=O, indicating the presence of ethyl groups attached to a nitrogen atom, which contributes to its unique chemical properties .

Typical of amino acids and carboxylic acids:

  • Esterification: It can react with alcohols to form esters, particularly under acidic conditions.
  • Amidation: The carboxylic acid can react with amines to form amides, which is significant for synthesizing peptide-like structures.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a corresponding amine.

These reactions are essential for its utility in synthetic organic chemistry and drug development .

Several methods exist for synthesizing 3-(Diethylamino)propanoic acid:

  • Alkylation of Amino Acids: Starting from a suitable amino acid, alkylation can introduce the diethylamino group.
  • Direct Amination: Propanoic acid can be reacted with diethylamine in the presence of activating agents such as carbodiimides to facilitate the formation of the amine bond.
  • Reduction Reactions: Starting from corresponding nitriles or imines can also yield this compound through reduction processes.

These methods highlight its versatility in synthetic pathways within organic chemistry .

3-(Diethylamino)propanoic acid finds applications in various fields:

  • Pharmaceuticals: It is investigated for its potential role in drug formulations targeting neurological disorders.
  • Chemical Intermediates: Used in synthesizing other complex organic molecules.
  • Biochemical Research: Serves as a tool in studying amino acid behavior and interactions within biological systems.

Its unique structure allows it to participate in diverse

Several compounds share structural similarities with 3-(Diethylamino)propanoic acid, including:

  • 3-(Dimethylamino)propanoic acid: This compound has a similar backbone but features dimethyl instead of diethyl groups, potentially affecting its solubility and biological interactions.
  • Beta-Alanine: A simpler beta-amino acid that lacks the diethylamino group but shares similar properties and applications in biochemistry.
  • N,N-Diethylglycine: Another amino acid derivative that shares the diethylamine moiety but differs by lacking the propanoic acid structure.
Compound NameStructural FeaturesUnique Aspects
3-(Diethylamino)propanoic acidDiethylamino group on propanoic acidPotential neuroactive properties
3-(Dimethylamino)propanoic acidDimethylamino groupDifferent solubility and reactivity
Beta-AlanineSimple beta-amino structureLacks diethylamine functionality
N,N-DiethylglycineDiethylamine on glycineSimpler structure without propanoic acid

This comparison illustrates how 3-(Diethylamino)propanoic acid stands out due to its unique combination of functional groups and potential applications .

XLogP3

-1.8

Sequence

X

Dates

Modify: 2023-08-16

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